molecular formula C7H12ClN3 B1427758 4-(1-Hydrazinoethyl)pyridine hydrochloride CAS No. 1401425-93-1

4-(1-Hydrazinoethyl)pyridine hydrochloride

Cat. No.: B1427758
CAS No.: 1401425-93-1
M. Wt: 173.64 g/mol
InChI Key: LNZINZPHWJDRKJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydrazinoethyl)pyridine hydrochloride typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of 4-chloropyridine with hydrazine hydrate in a solvent such as ethanol or acetonitrile at elevated temperatures . The reaction proceeds as follows:

4-chloropyridine+hydrazine hydrate4-(1-Hydrazinoethyl)pyridine\text{4-chloropyridine} + \text{hydrazine hydrate} \rightarrow \text{4-(1-Hydrazinoethyl)pyridine} 4-chloropyridine+hydrazine hydrate→4-(1-Hydrazinoethyl)pyridine

The resulting product is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Hydrazinoethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1-Hydrazinoethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Hydrazinoethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and modulation of signaling cascades .

Comparison with Similar Compounds

Uniqueness: 4-(1-Hydrazinoethyl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-pyridin-4-ylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6(10-8)7-2-4-9-5-3-7;/h2-6,10H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZINZPHWJDRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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